molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Cat. No. B124383
CAS RN: 96-05-9
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Patent
US04533744

Procedure details

There was added dropwise over a period of 30 minutes, 50 grams of allylmethacrylate to a mixture refluxing at 32° C. of 80.6 grams of trichlorosilane and 0.397 grams of a [SG]--S--Pt catalyst sufficient to provide 100 ppm platinum/SiH. The mixture was stirred an additional 2 hours at reflux, cooled to ambient temperature and diluted with 100 ml of hexane and filtered. There was obtained 47.7 grams of a clear, colorless oil upon concentration of the filtrate on a rotary evaporator. Based on method of preparation, NMR and VPC analysis there was obtained a 98% yield of γ-methacryloxypropyltrichlorosilane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.397 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7])[CH:2]=[CH2:3].[Cl:10][SiH:11]([Cl:13])[Cl:12]>CCCCCC>[C:5]([O:4][CH2:1][CH2:2][CH2:3][Si:11]([Cl:13])([Cl:12])[Cl:10])(=[O:9])[C:6]([CH3:8])=[CH2:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)OC(C(=C)C)=O
Name
Quantity
80.6 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
[SG]--S-
Quantity
0.397 g
Type
catalyst
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There was added dropwise over a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to provide 100 ppm platinum/SiH
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
There was obtained 47.7 grams of a clear, colorless oil upon concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Based on method of preparation, NMR

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.